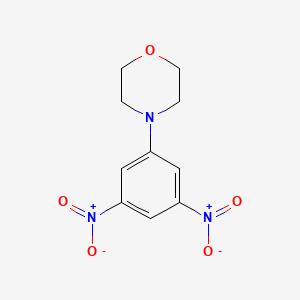

1-Morpholino-3,5-dinitrobenzene

Description

1-Morpholino-3,5-dinitrobenzene is a nitroaromatic compound featuring a morpholino group (–N(C₂H₄)₂O) at the 1-position and two nitro (–NO₂) groups at the 3- and 5-positions of the benzene ring. Morpholino derivatives are often utilized in medicinal chemistry and materials science due to their electron-donating properties and solubility-enhancing effects . The nitro groups confer electrophilicity, making such compounds reactive intermediates in nucleophilic aromatic substitution (NAS) reactions .

Properties

Molecular Formula |

C10H11N3O5 |

|---|---|

Molecular Weight |

253.21 g/mol |

IUPAC Name |

4-(3,5-dinitrophenyl)morpholine |

InChI |

InChI=1S/C10H11N3O5/c14-12(15)9-5-8(6-10(7-9)13(16)17)11-1-3-18-4-2-11/h5-7H,1-4H2 |

InChI Key |

CHLIYFRDDYXBIB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Bromo-3,5-dinitrobenzene (CAS: 5327-44-6)

- Synthesis : Prepared via nitration of bromobenzene derivatives or halogenation of dinitrobenzene precursors. For example, 1-bromo-3,5-dinitrobenzene is synthesized using bromine substitution on 1-iodo-3,5-dinitrobenzene .

- Reactivity: Acts as a precursor for cross-coupling reactions (e.g., Sonogashira coupling) due to the bromine substituent’s leaving-group ability. Used to synthesize tolane derivatives like diiodotolane (3) .

- Key Difference: Bromine’s higher electronegativity compared to morpholino reduces electron density on the aromatic ring, enhancing susceptibility to NAS.

1-Iodo-3,5-dinitrobenzene

- Synthesis: Derived from nitration of iodobenzene or halogen exchange reactions. Critical for preparing perfluoroalkyldiaminobenzenes in materials science .

- Reactivity : Iodine’s larger atomic radius facilitates smoother cross-coupling reactions (e.g., with alkynes) compared to bromine analogs .

- Key Difference: Iodine’s weaker C–I bond (vs. C–Br or C–morpholino) makes it more reactive in metal-catalyzed reactions.

1-Methoxy-3,5-dinitrobenzene (CAS: 5327-44-6)

- Synthesis : Methoxylation via NAS using methoxide ions on 1-halo-3,5-dinitrobenzene precursors .

- Reactivity: The methoxy group is a strong electron donor, deactivating the ring toward electrophilic substitution but activating toward nucleophilic attack at nitro-substituted positions .

- Safety : Classified as a skin/eye irritant (H315, H319) due to nitroaromatic toxicity .

3,5-Dinitrophenylacetylene

- Synthesis: Produced via Sonogashira coupling of 1-iodo-3,5-dinitrobenzene with trimethylsilylacetylene, followed by deprotection .

- Reactivity: The acetylene group enables π-π stacking interactions and participation in electron donor-acceptor complexes, useful in supramolecular chemistry .

Thermal Stability and Energetic Properties

1,2-Di-1H-triazol-4,6-diamino-3,5-dinitrobenzene (Compound 8)

- Thermal Stability: Decomposition temperature (Td) = 314°C, significantly higher than TNT (295°C) due to stabilizing amino and triazole groups .

- Impact Sensitivity : IS = 30 J, indicating lower sensitivity than TNT (15 J), making it safer for energetic applications .

- Key Difference: Amino groups enhance thermal stability compared to morpholino, which may introduce steric hindrance but lacks direct stabilizing hydrogen bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.